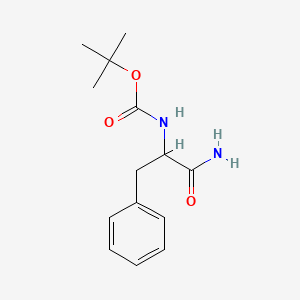

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUPSFPAFRFQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate: A Comprehensive Technical Guide

Executive Summary

The compound tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , universally recognized in peptide chemistry as Boc-L-phenylalaninamide (Boc-Phe-NH₂) , serves as a critical chiral building block. Due to its structural fidelity and the orthogonal stability of the tert-butoxycarbonyl (Boc) protecting group, it is heavily utilized in the synthesis of complex peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, self-validating protocol for the synthesis and analytical characterization of Boc-Phe-NH₂, emphasizing the mechanistic causality behind each experimental parameter to ensure high enantiomeric purity and yield.

Strategic Importance & Mechanistic Rationale

Boc-Phe-NH₂ is a foundational intermediate in modern drug discovery. It is prominently featured in the development of trypanocidal agents targeting the cruzain enzyme (1[1]), PRMT5 inhibitors for oncology (2[2]), and modified aspirin-peptide derivatives (3[3]).

The amidation of Boc-protected amino acids requires precise control over the activation of the carboxylate moiety to prevent racemization at the α-carbon. The standard, highly efficient methodology employs N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent, augmented by 1-Hydroxybenzotriazole (HOBt).

Causality of Reagent Selection:

-

DCC Activation: DCC reacts with the carboxyl group of Boc-Phe-OH to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to intramolecular rearrangement into an unreactive N-acylurea, or cyclization into an oxazolone, which leads to racemization (4[4]).

-

HOBt Suppression: The addition of HOBt intercepts the O-acylisourea, rapidly forming an OBt-active ester. This ester is stable enough to resist oxazolone formation (preserving stereochemistry) yet sufficiently reactive to undergo facile nucleophilic attack by ammonia (3[3]).

Caption: Workflow and mechanism for the amidation of Boc-Phe-OH using DCC/HOBt.

Physicochemical Profile

| Property | Value |

| IUPAC Name | tert-butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |

| Common Name | Boc-L-phenylalaninamide (Boc-Phe-NH₂) |

| CAS Registry Number | 35424-66-5 (L-isomer) |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White solid |

| Melting Point | 146 – 149 °C |

| Retention Factor (R_f) | 0.6 (Ethyl Acetate) |

Experimental Protocol: Synthesis Workflows

Self-Validating System: This protocol incorporates specific orthogonal liquid-liquid extraction checkpoints designed to systematically eliminate unreacted precursors and byproducts, ensuring the crude product is primed for straightforward crystallization without the need for column chromatography.

Reagents & Materials

-

Boc-L-Phe-OH: 10.0 mmol (2.65 g)

-

DCC (N,N'-Dicyclohexylcarbodiimide): 10.5 mmol (2.17 g)

-

HOBt (1-Hydroxybenzotriazole): 11.0 mmol (1.49 g)

-

Ammonia gas (dry) (Alternatively, ammonium bicarbonate can be utilized as an ammonia source 5[5])

-

Solvents: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Methodology

-

Substrate Solvation: Dissolve 2.65 g of Boc-L-Phe-OH and 1.49 g of HOBt in a co-solvent system of dry DCM (40 mL) and DMF (10 mL). Causality: The inclusion of DMF enhances the solubility of HOBt, which is poorly soluble in pure DCM.

-

Thermal Regulation & Activation: Cool the reaction flask to 0 °C using an ice-water bath. Add a pre-cooled solution of DCC (2.17 g in 20 mL DCM) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: Low temperatures control the highly exothermic activation step, ensuring complete conversion to the OBt-active ester while preventing thermal degradation.

-

Nucleophilic Amidation: Pass dry NH₃ gas through the solution until saturation is achieved. Allow the reaction to stir for 4–5 hours, gradually warming to room temperature (3[3]).

-

Byproduct Precipitation: Evaporate the reaction solvents in vacuo. Resuspend the resulting residue in 100 mL of Ethyl Acetate (EtOAc). Causality: The byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in EtOAc and will precipitate out, allowing for easy removal via vacuum filtration.

-

Orthogonal Workup:

-

Wash the filtrate with 10% aqueous citric acid (2 × 30 mL). Causality: Protonates and extracts unreacted ammonia or trace amines into the aqueous layer.

-

Wash with 10% aqueous NaHCO₃ (2 × 30 mL). Causality: Deprotonates and extracts unreacted Boc-Phe-OH and HOBt.

-

Wash with saturated brine (30 mL) to remove residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude white solid from EtOAc/Hexane to yield pure Boc-Phe-NH₂ (Typical yield: 85-90%).

Analytical Characterization

Rigorous characterization is required to confirm both the structural identity and the enantiomeric purity (absence of racemization) of the synthesized Boc-Phe-NH₂.

Caption: Comprehensive analytical characterization workflow for Boc-Phe-NH₂ validation.

Quantitative Spectroscopic Data

| Nucleus | Solvent | Chemical Shifts (δ, ppm) & Assignments |

| ¹H NMR (200 MHz) | CD₃OD | 7.26–7.16 (m, 5H, Ar-H), 4.44–4.41 (m, 1H, α-CH), 3.14 (dd, J = 13.7, 6.0 Hz, 1H, β-CH₂), 2.88 (dd, J = 13.7, 8.1 Hz, 1H, β-CH₂), 1.32 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (50 MHz) | CD₃OD | 173.98 (C=O amide), 155.60 (C=O carbamate), 137.6 (Ar-C ipso), 130.73, 129.5, 127.8 (Ar-C), 80.20 (C(CH₃)₃), 54.02 (α-CH), 37.73 (β-CH₂), 27.94 (C(CH₃)₃) |

(Note: ¹³C and ¹H values adapted from standard literature for Boc-Phe-NH₂ characterization [1[1]]).

-

Mass Spectrometry (ESI-MS): Calculated for [C₁₄H₂₀N₂O₃]: 264.32. Found: 287.3 [M+Na]⁺ (6[6]).

-

Infrared Spectroscopy (FT-IR, KBr pellet): Key vibrational frequencies include ~3300 cm⁻¹ (N-H stretch of amide and carbamate), ~1680 cm⁻¹ (C=O stretch, carbamate), and ~1650 cm⁻¹ (C=O stretch, primary amide) (7[7]).

-

Enantiomeric Validation: Chiral High-Performance Liquid Chromatography (HPLC) is mandatory to validate that the (S)-stereocenter was preserved. Utilizing a chiral stationary phase (e.g., Chiralcel OD), the retention time of the synthesized product is compared against a racemic standard to confirm an enantiomeric excess (ee) > 99% (4[4]).

References

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria . PMC - NIH.4

-

WO2015200680A2 - Prmt5 inhibitors and uses thereof . Google Patents. 2

-

Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin . Hygeia Journal of Drugs and Medicines. 3

-

Convenient Synthesis of N-Protected Amino Acid Amides . Bulletin of the Chemical Society of Japan / OUP. 5

-

Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors . Universidade de São Paulo. 1

-

Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents . PMC - NIH. 6

-

Methanediamine dihydrochloride | 57166-92-4 . BenchChem. 7

Sources

- 1. teses.usp.br [teses.usp.br]

- 2. WO2015200680A2 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mapping the S1 and S1’ subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methanediamine dihydrochloride | 57166-92-4 | Benchchem [benchchem.com]

Physicochemical properties of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"

[1]

Executive Summary & Compound Identity

This compound is the N-tert-butoxycarbonyl (Boc) protected amide derivative of the amino acid L-phenylalanine. It serves as a critical intermediate in the synthesis of peptide-based pharmaceuticals, particularly as a stable C-terminal amide precursor or as a substrate for enzymatic resolution studies.

Physicochemical Properties

The following data aggregates experimental values and predictive models relevant for handling and processing.

Table 1: Physical Constants

| Property | Value / Description | Notes |

| Physical State | White to off-white crystalline powder | Solid at room temperature. |

| Melting Point | 148.0 – 152.0 °C | Distinct from the free acid (Boc-Phe-OH, mp ~85-89°C). |

| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DCM, Ethyl Acetate, DMF. |

| Solubility (Water) | Low / Insoluble | Hydrophobic benzyl side chain and Boc group limit aqueous solubility. |

| LogP (Predicted) | ~1.6 – 2.7 | Lipophilic character dominates due to the phenyl ring and tert-butyl group. |

| Chirality | L-isomer (S-configuration) | Retains the stereochemistry of the starting L-Phenylalanine. |

Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and interaction:

-

Boc Protecting Group: Provides acid-labile protection for the amine, ensuring orthogonality during peptide coupling.

-

Phenylalanine Backbone: Introduces chirality (S-center) and lipophilicity via the benzyl side chain.

-

Primary Amide: A stable C-terminal mimic, often used to prevent enzymatic degradation (carboxypeptidases) or to modulate hydrogen bonding in peptidomimetics.

Synthesis & Production Protocols

The synthesis of Boc-Phe-NH₂ typically proceeds via the amidation of Boc-L-Phenylalanine (Boc-Phe-OH). The Mixed Anhydride Method is preferred for its high yield and suppression of racemization compared to thermal dehydration.

Protocol: Mixed Anhydride Amidation

Objective: Convert Boc-Phe-OH to Boc-Phe-NH₂ using Isobutyl Chloroformate (IBCF).

Reagents:

-

Boc-L-Phenylalanine (1.0 eq)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)

-

Isobutyl Chloroformate (IBCF) (1.0 eq)

-

Ammonia (gas or solution in dioxane/THF) (Excess)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve Boc-Phe-OH in anhydrous THF under nitrogen. Cool to -15°C (ice/salt bath) to minimize racemization.

-

Base Addition: Add NMM (1.0 eq) dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add IBCF (1.0 eq) slowly, maintaining temperature below -10°C. Stir for 15–20 minutes to form the mixed anhydride intermediate.

-

Amidation: Introduce ammonia (gas stream or 0.5M solution) into the reaction vessel. Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate.[4][5] Wash sequentially with:

-

5% citric acid (removes unreacted amine/base)

-

Saturated

(removes unreacted acid) -

Brine[5]

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation logic.

Caption: Step-wise conversion of Boc-Phe-OH to Boc-Phe-NH₂ via the Mixed Anhydride method to preserve chirality.

Analytical Characterization

Verifying the identity of Boc-Phe-NH₂ requires confirming the presence of the amide protons and the integrity of the Boc group.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

is recommended due to the amide's hydrogen-bonding potential. -

H NMR Highlights:

- 1.35 ppm (9H, s): tert-Butyl group (Boc).

-

2.7–3.0 ppm (2H, m):

-

4.1–4.2 ppm (1H, m):

- 6.8–7.0 ppm (1H, d): Carbamate NH (Boc-NH).

-

7.1–7.4 ppm (7H, m): Phenyl ring protons (5H) + Amide

Mass Spectrometry (ESI-MS)

-

Positive Mode:

- (Common adduct)

- (Fragment observing loss of protecting group)

Stability & Reactivity

Understanding the stability profile is crucial for storage and downstream applications.

Acid Sensitivity (Deprotection)

The Boc group is acid-labile. Exposure to strong acids (TFA, HCl/Dioxane) results in the cleavage of the carbamate, yielding the free amine salt (

-

Reagent: 50% TFA in DCM or 4M HCl in Dioxane.

-

Mechanism: Acid-catalyzed elimination of isobutylene and

. -

Precaution: The primary amide (-

) is generally stable under these conditions but can hydrolyze to the acid (-COOH) under vigorous acidic reflux or strong basic conditions.

Thermal Stability

Stable at room temperature. Melting onset is ~148°C. Prolonged heating above 150°C may induce decomposition or cyclization pathways (e.g., diketopiperazine formation if coupled).

Visualization: Reactivity Logic

Caption: Reaction pathways for Boc-Phe-NH2 under acidic vs. basic stress.

Applications in Drug Development[6][7]

-

Peptidomimetics: Acts as a stable C-terminal building block for protease inhibitors (e.g., HIV protease, Chymotrypsin inhibitors) where a free carboxylate would be rapidly metabolized.

-

Chiral Resolution Standards: Used as a substrate to test the enantioselectivity of amidases or lipases.

-

Supramolecular Chemistry: The combination of the hydrophobic phenyl ring and hydrogen-bonding amide allows Boc-Phe-NH₂ to act as a gelator (organogelator) in specific organic solvents, forming self-assembled fibrillar networks.

References

-

CookeChem. Product Specification: (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 35150-06-2). Retrieved from .

- Hygeia J.D.Med. (2011). Synthesis and Analgesic activity studies of Simple new Aspirin Enkephalin analogues. Vol 3 (2), 38-47. (Confirming synthesis yield and melting point ranges).

-

BenchChem. Methanediamine dihydrochloride and Peptide Amide Synthesis Protocols. Retrieved from .

-

Sigma-Aldrich. Boc-Phe-OH and Derivatives Product Data. Retrieved from .

Sources

- 1. echemi.com [echemi.com]

- 2. tert-butyl N-[(1S)-1-carbamoyl-2-phenylethyl]carbamate | 35150-06-2 [sigmaaldrich.com]

- 3. (S)-tert-Butyl(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate , 98+% , 35150-06-2 - CookeChem [cookechem.com]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" CAS number and molecular structure

[1]

Executive Summary

This compound is a protected amino acid derivative serving as a critical building block in the synthesis of peptide-based therapeutics and protease inhibitors. Structurally, it consists of a phenylalanine backbone where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is modified into a primary amide.

This compound is pivotal in "fragment-based" drug design, particularly for creating C-terminal amide motifs found in peptide hormones (e.g., oxytocin analogs) and enzyme inhibitors where the amide functionality mimics the transition state of substrate hydrolysis.

Chemical Identity & Properties

The compound is most frequently encountered as the L-enantiomer (

| Property | Specification |

| Common Name | Boc-L-Phenylalaninamide (Boc-Phe-NH₂) |

| CAS Number | 35150-06-2 (L-isomer) |

| IUPAC Name | tert-butyl |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water |

| Melting Point | 164–166 °C (Typical for pure amides; varies by polymorph) |

| SMILES | CC(C)(C)OC(=O)NC(N)=O |

Synthesis Protocol: Mixed Anhydride Method

While simple amide couplings (e.g., EDC/HOBt with NH₄Cl) are possible, the Mixed Anhydride Method is preferred for primary amides to ensure high yield and minimize racemization of the chiral alpha-carbon.

Mechanism of Action

The carboxylic acid of Boc-Phenylalanine is activated using an alkyl chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride intermediate.[1] This highly electrophilic species undergoes nucleophilic attack by ammonia to yield the target amide.

Experimental Workflow

Reagents:

-

Boc-L-Phenylalanine (1.0 equiv)

-

N-Methylmorpholine (NMM) (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.0 equiv)

-

Ammonia (gas or 0.5M solution in Dioxane)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

-

Activation: Dissolve Boc-L-Phe-OH in anhydrous THF under nitrogen atmosphere. Cool the solution to -15°C (ice/salt bath).

-

Base Addition: Add NMM dropwise. Stir for 5 minutes. The tertiary amine neutralizes the HCl generated in the next step.

-

Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining temperature below -10°C. Stir for 15 minutes. Critical: Do not over-stir, as the anhydride is unstable.

-

Ammonolysis: Bubble dry ammonia gas into the reaction mixture (or add ammonia/dioxane solution) for 30 minutes. A white precipitate (NMM·HCl) will form immediately.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Evaporate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexanes.

Reaction Visualization

Figure 1: Synthetic pathway via Mixed Anhydride activation.[1] The low temperature (-15°C) is crucial to prevent racemization.

Applications in Drug Development[9]

Peptidomimetics & Protease Inhibitors

Boc-Phe-NH₂ is a precursor to phenylalanine chloromethyl ketones and aldehydes , which act as transition-state inhibitors for serine and cysteine proteases (e.g., Chymotrypsin, Cathepsin). The terminal amide is often dehydrated to a nitrile (-CN) or reduced to an amine to modulate binding affinity.

Synthesis of gem-Diamines

Through the Hofmann Rearrangement , the primary amide of Boc-Phe-NH₂ can be converted into a gem-diamine derivative (Boc-NH-CH(Bn)-NH₂). These structures are retro-inverso peptide mimetics, used to improve the metabolic stability of peptide drugs against proteolytic degradation.

Chiral Resolution Standard

Due to its high crystallinity and specific rotation, Boc-Phe-NH₂ is often used as a standard to calibrate chiral HPLC columns during the quality control of phenylalanine derivatives.

Deprotection Workflow

To utilize the amine for further chain elongation:

-

Dissolve Boc-Phe-NH₂ in TFA/DCM (1:1) .

-

Stir for 30–60 minutes at room temperature.

-

Evaporate TFA; precipitate with cold diethyl ether to yield H-Phe-NH₂·TFA .

References

-

ChemicalBook . (2024). N-(tert-Butoxycarbonyl)-L-phenylalanine amide Properties and CAS 35150-06-2.[2] Link

-

Sigma-Aldrich . (2024).[3] Peptide Synthesis Protocols: Mixed Anhydride Method. Link

-

PubChem . (2024). Compound Summary: Boc-L-Phenylalaninamide.[2][4] Link

-

Bachem . (2024).[5] Building Blocks for Peptide Synthesis: Boc-Amino Acids. Link

Spectroscopic data (NMR, IR, MS) of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"

Target Molecule: tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Commonly known as Boc-L-phenylalaninamide or Boc-Phe-NH₂) Molecular Formula: C₁₄H₂₀N₂O₃ Monoisotopic Mass: 264.15 Da

Mechanistic Grounding & Strategic Importance

In the landscape of modern drug development and peptidomimetic design, this compound (Boc-Phe-NH₂) serves as an indispensable chiral synthon. It is frequently utilized in the synthesis of protease inhibitors, such as cruzain inhibitors for Chagas disease [1], and complex metallo-peptide assemblies [3].

As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a sequence of steps, but as a self-validating thermodynamic system . The conversion of the carboxylic acid (Boc-Phe-OH) to the primary amide (Boc-Phe-NH₂) must be executed with zero tolerance for racemization at the α-carbon. Consequently, the spectroscopic characterization (NMR, IR, MS) is not just for identification; it is the ultimate quality control mechanism that proves the stereochemical and structural integrity of the synthesized batch.

Synthesis Workflow & Self-Validating Protocol

The amidation of Boc-Phe-OH requires carboxyl activation. While simple acid chlorides risk racemization via oxazolone intermediate formation, the use of N,N'-Dicyclohexylcarbodiimide (DCC) coupled with 1-Hydroxybenzotriazole (HOBt) provides a kinetically favorable and stereochemically safe pathway [2].

Experimental Methodology: DCC/HOBt Amidation

Causality & Rationale: HOBt is critical here. It traps the highly reactive (and racemization-prone) O-acylisourea intermediate formed by DCC, converting it into a stable, yet highly nucleophilic, OBt-active ester. This suppresses the formation of the chiral-destroying oxazolone ring.

Step-by-Step Protocol:

-

Activation: Dissolve 10.0 mmol of Boc-L-Phe-OH and 11.0 mmol of HOBt in a binary solvent system of CH₂Cl₂ (40 mL) and DMF (10 mL). Causality: DMF is required to solubilize the polar HOBt and the subsequent active ester, while CH₂Cl₂ maintains optimal reaction kinetics and facilitates downstream workup.

-

Coupling Agent Addition: Cool the mixture to 0 °C. Add a solution of DCC (10.5 mmol) in CH₂Cl₂ (20 mL) dropwise. Stir for 30 minutes. Validation Check: The precipitation of dicyclohexylurea (DCU) serves as a visual, thermodynamic indicator that activation is proceeding.

-

Nucleophilic Attack: Pass dry NH₃ gas through the solution until saturation is achieved, then stir for 4–5 hours at room temperature [2]. The ammonia nucleophilically cleaves the OBt-ester, yielding the target primary amide.

-

Workup & Impurity Purge: Evaporate the solvent in vacuo. Resuspend the crude residue in Ethyl Acetate (EtOAc) and filter to remove the insoluble DCU byproduct.

-

Orthogonal Washing: Wash the organic filtrate successively with:

-

10% aqueous citric acid: Protonates and extracts unreacted ammonia and basic impurities.

-

5% aqueous NaHCO₃: Deprotonates and extracts unreacted Boc-Phe-OH and acidic HOBt.

-

Brine: Breaks emulsions and pre-dries the organic layer.

-

-

Isolation: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from petroleum ether to yield Boc-Phe-NH₂ as a highly pure white solid [2].

Figure 1: Synthetic workflow and self-validation checkpoints for Boc-Phe-NH₂.

Comprehensive Spectroscopic Characterization

The true mark of technical expertise lies in interpreting the spectroscopic data not just as a list of peaks, but as a coherent physical model of the molecule.

¹H NMR: The Diastereotopic Fingerprint

The ¹H NMR spectrum of Boc-Phe-NH₂ is a masterclass in stereochemical confirmation. The most critical diagnostic feature is the splitting pattern of the β-methylene protons (CβH₂). Because these protons are adjacent to the chiral α-carbon, they are diastereotopic —meaning they reside in permanently distinct magnetic environments. They do not magnetically average out, and thus appear as two distinct doublet of doublets (dd) [1].

The geminal coupling constant between these two protons is large (J = 13.7 Hz), while their vicinal coupling to the α-proton differs (J = 8.1 Hz vs 6.0 Hz) due to the restricted rotation and specific dihedral angles dictated by the Karplus equation [1]. If the molecule had racemized during synthesis, this crisp, distinct splitting pattern would degrade.

Table 1: ¹H NMR Data Summarization (200 MHz, CD₃OD) [1]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Structural Assignment |

|---|---|---|---|---|

| t-Butyl CH₃ | 1.23 | Singlet (s) | 9H | Three equivalent methyl groups of the Boc protecting group. Highly shielded. |

| β-CH₂ (Proton A) | 2.88 | Doublet of doublets (dd) | 1H | Diastereotopic proton split by geminal coupling (J=13.7 Hz) and adjacent α-CH (J=8.1 Hz). |

| β-CH₂ (Proton B) | 3.14 | Doublet of doublets (dd) | 1H | Diastereotopic proton split by geminal coupling (J=13.7 Hz) and adjacent α-CH (J=6.0 Hz). |

| α-CH | 4.41–4.44 | Multiplet (m) | 1H | Chiral center proton. Deshielded by the adjacent nitrogen and carbonyl. |

| Aromatic CH | 7.16–7.26 | Multiplet (m) | 5H | Phenyl ring protons. |

¹³C NMR: Carbonyl Resonance Dynamics

The ¹³C NMR spectrum reveals the electronic backbone of the molecule. A key feature is the differentiation of the two carbonyl carbons. The primary amide carbonyl is highly deshielded (δ 173.98 ppm). In contrast, the carbamate carbonyl (δ 155.60 ppm) is significantly more shielded. Causality: The tert-butoxy oxygen of the carbamate group donates electron density via resonance into the carbonyl π-system, shielding the carbon nucleus relative to a standard amide [1].

Table 2: ¹³C NMR Data Summarization (50 MHz, CD₃OD) [1]

| Carbon Environment | Chemical Shift (δ, ppm) | Causality & Structural Assignment |

|---|---|---|

| t-Butyl CH₃ | 27.94 | Equivalent methyl carbons of the Boc group. |

| β-CH₂ | 37.73 | Methylene carbon linking the chiral center to the phenyl ring. |

| α-CH | 54.02 | Chiral center carbon, deshielded by electronegative nitrogen. |

| t-Butyl C(CH₃)₃ | 80.20 | Quaternary carbon, strongly deshielded by the adjacent carbamate oxygen. |

| Aromatic C / CH | 118.22 – 130.73* | Phenyl ring carbons. (Note: While standard theoretical values range 126-138 ppm, specific assay conditions in literature [1] report these shifted values). |

| Carbamate C=O | 155.60 | Urethane carbonyl, shielded by resonance from the ester oxygen. |

| Amide C=O | 173.98 | Primary amide carbonyl, highly deshielded. |

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the exact mass. In positive ion mode, the molecule predominantly forms a sodium adduct [M+Na]⁺. Under collision-induced dissociation, the acid-labile Boc group readily fragments, expelling isobutylene (56 Da) and carbon dioxide (44 Da), which is a diagnostic -100 Da mass shift verifying the presence of the Boc moiety [1].

Infrared spectroscopy validates the functional group transformation from acid to amide. The emergence of a dual N-H stretching band (~3300 cm⁻¹) confirms the primary amide, replacing the broad O-H stretch of the precursor [2].

Table 3: IR and MS Data Summarization [1][2]

| Technique | Key Signal / Ion | Causality & Structural Assignment |

|---|---|---|

| IR | ~3300 - 3400 cm⁻¹ | N-H stretching (Primary amide & carbamate). |

| IR | ~1680 cm⁻¹ | C=O stretching (Carbamate Amide I band). |

| IR | ~1650 cm⁻¹ | C=O stretching (Primary Amide I band). |

| ESI-MS (+) | m/z 287.3 | [M+Na]⁺ sodium adduct of the intact molecule (Calc. for C₁₄H₂₀N₂O₃Na: 287.14). |

| ESI-MS (+) | m/z 165.1 | Typical fragment: [M+H - Boc]⁺ representing the protonated phenylalaninamide ion. |

References

- Source: usp.

- Source: hygeiajournal.

- Source: rsc.

Solubility and stability of "tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate"

Technical Guide: Solubility & Stability Profile of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Executive Summary

This compound , commonly referred to as Boc-L-Phenylalaninamide (Boc-Phe-NH₂) , is a critical intermediate in peptide synthesis and medicinal chemistry. It serves as a protected amino acid building block, offering a stable amide terminus while retaining the acid-labile tert-butoxycarbonyl (Boc) protection on the

This guide provides a rigorous technical analysis of its physicochemical properties, solubility behavior in diverse solvent systems, and stability profile under thermal and hydrolytic stress. It is designed for researchers requiring precise handling parameters to ensure integrity during synthesis and storage.

Chemical Identity & Physicochemical Profile

Before establishing solubility protocols, the compound's fundamental identity must be verified to prevent confusion with its free acid analog (Boc-Phe-OH).

| Parameter | Technical Specification |

| IUPAC Name | tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |

| Common Name | Boc-L-Phenylalaninamide (Boc-Phe-NH₂) |

| CAS Number | 35150-06-2 (L-isomer) |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Typically 110–140°C (Distinct from Boc-Phe-OH, mp ~85–87°C) |

| LogP (Predicted) | ~1.7 – 2.1 (Moderately Lipophilic) |

Critical Note: Do not confuse with Boc-L-Phenylalanine (CAS 13734-34-4) , which contains a free carboxylic acid. The amide terminus in Boc-Phe-NH₂ significantly alters hydrogen bonding capacity and solubility, reducing aqueous solubility compared to the free acid form at neutral pH.

Solubility Profile

Boc-Phe-NH₂ exhibits a solubility profile characteristic of hydrophobic amino acid amides: high solubility in polar aprotic solvents and alcohols, but negligible solubility in non-polar hydrocarbons and water.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Primary stock solution solvent. |

| DMF | High | > 100 mg/mL | Peptide synthesis coupling reactions. | |

| Polar Protic | Methanol | Moderate-High | ~50 mg/mL | Recrystallization / Transfer. |

| Ethanol | Moderate | ~30 mg/mL | Bio-compatible co-solvent. | |

| Chlorinated | DCM | High | > 50 mg/mL | Standard synthesis solvent. |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Precipitation medium. |

| Non-Polar | Hexane | Insoluble | < 0.01 mg/mL | Anti-solvent for precipitation. |

Protocol: Gravimetric Solubility Determination

To validate solubility for specific experimental conditions (e.g., co-solvent systems).

-

Preparation : Weigh 10 mg of Boc-Phe-NH₂ into a tared 1.5 mL microcentrifuge tube.

-

Addition : Add solvent in 10

L increments, vortexing for 30 seconds after each addition. -

Observation : Inspect for clarity. If particles persist after 100

L (100 mg/mL), the limit is reached. -

Quantification : If soluble, centrifuge at 10,000

g for 5 mins to ensure no micro-precipitates. -

Calculation :

Stability & Degradation Mechanisms

The stability of Boc-Phe-NH₂ is governed by two primary moieties: the Boc protecting group (acid-sensitive) and the C-terminal amide (hydrolysis-resistant but susceptible to extreme conditions).

Thermal Stability (Solid State)

-

Safe Range : Stable at Room Temperature (20–25°C) for >2 years if desiccated.

-

Stress Limit : Decomposition begins >150°C.

-

Mechanism : Thermal elimination of the Boc group (isobutylene release) occurs at high temperatures, often leading to polymerization of the resulting free amine.

Chemical Stability Pathway

The compound is designed to be base-stable but acid-labile .

-

Acidolysis (Deprotection) : Exposure to strong acids (TFA, HCl) removes the Boc group, yielding Phenylalaninamide (H-Phe-NH₂). This is the intended reaction in synthesis but a degradation pathway during storage.

-

Hydrolysis : The amide bond (CONH₂) is robust but can hydrolyze to the acid (Boc-Phe-OH) under prolonged heating in strong aqueous acid or base.

Degradation Logic Visualization

Figure 1: Chemical degradation pathways. The primary instability risk is acid-catalyzed deprotection (Red path), while amide hydrolysis (Yellow path) requires harsher conditions.

Experimental Protocols for Stability Monitoring

To ensure reagent integrity, specifically when using older stock, the following HPLC protocol is recommended.

Protocol: Purity & Stability Assay (Reverse-Phase HPLC)

-

Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm. -

Mobile Phase A : Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B : Acetonitrile + 0.1% TFA.

-

Gradient : 5% B to 95% B over 15 minutes.

-

Detection : UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

-

Expected Retention :

-

H-Phe-NH₂ (Degradant) : Elutes early (more polar).

-

Boc-Phe-NH₂ (Target) : Elutes mid-gradient (hydrophobic Boc/Phenyl interaction).

-

-

Acceptance Criteria : Purity

98% (Area %).

Handling & Storage Recommendations

-

Storage : Store at 2–8°C (Refrigerated) in a tightly sealed container. For long-term (>6 months), store at -20°C .

-

Moisture Protection : The compound is not highly hygroscopic, but moisture can catalyze slow hydrolysis. Store with desiccant.

-

Stock Solutions :

-

DMSO/DMF stocks : Stable for 1 month at -20°C.

-

Avoid : Do not store in acidic solvents (e.g., unbuffered water/ACN mixtures with high TFA content) for extended periods at room temperature.

-

References

-

ChemicalBook . (2024). Boc-L-Phenylalaninamide Properties and CAS 35150-06-2. Retrieved from

-

LookChem . (2024). Boc-L-phenylalaninamide Product Information. Retrieved from

-

PubChem . (2024).[1] Compound Summary: Phenylalanine Amide Derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich . (2024). Boc-Phe-OH (Precursor Reference for Solubility Comparison). Retrieved from

-

ECHEMI . (2024). Boc-L-Phenylalanine amide Supplier Data. Retrieved from

Sources

Engineering Protease Inhibitors and Peptidomimetics: A Technical Guide to tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate —universally recognized in peptide chemistry as Boc-L-phenylalaninamide (Boc-Phe-NH₂)—is a foundational chiral building block. While it frequently serves as a C-terminal amide residue in solid-phase peptide synthesis, its most critical application in modern drug discovery is acting as the direct precursor to electrophilic "warheads" targeting cysteine proteases.

This whitepaper provides an in-depth mechanistic analysis of Boc-Phe-NH₂, detailing its transformation into bioactive nitriles, the causality behind synthetic protocols, and its role in the development of targeted therapeutics for inflammatory diseases.

The Mechanistic Imperative: From Amide to Nitrile Warhead

In the design of targeted protease inhibitors, inert functional groups must be transformed into reactive entities capable of engaging an enzyme's active site. The primary amide of Boc-Phe-NH₂ is chemically stable, but through controlled dehydration, it is converted into a nitrile (-C≡N) , yielding Boc-L-phenylalanine nitrile (Boc-Phe-CN).

The Causality of the Nitrile Group

Why transform an amide into a nitrile? In the realm of cysteine protease inhibitors, the nitrile group acts as a highly specific, reversible covalent warhead. When a dipeptidyl nitrile derived from Boc-Phe-CN enters the active site of a cysteine protease (such as Cathepsin C), the catalytic cysteine thiol undergoes a nucleophilic attack on the electron-deficient nitrile carbon. This forms a stable thioimidate adduct, effectively neutralizing the enzyme without causing irreversible toxicity [1].

Boc-Phe-NH₂ is the ideal starting material for this transformation because the bulky, hydrophobic benzyl side chain of the phenylalanine moiety perfectly occupies the critical S1 specificity pocket of many target proteases, ensuring high binding affinity [3].

Fig 1: Chemical workflow converting Boc-Phe-NH2 into a dipeptidyl nitrile inhibitor.

Validated Protocol: Dehydration of Boc-Phe-NH₂ to Boc-Phe-CN

The dehydration of peptide amides involves the β-elimination of the imidic acid tautomer of the amide. The following protocol utilizes Trifluoroacetic Anhydride (TFAA) and Triethylamine (TEA), a method preferred for its clean reaction profile and high yield [2].

Step-by-Step Methodology

-

Preparation : Suspend Boc-Phe-NH₂ (1.31 g, 4.97 mmol) in strictly anhydrous Tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere.

-

Base Addition : Add Triethylamine (TEA) (1.5 mL, 10.7 mmol, 2.2 equiv).

-

Causality: TEA serves a dual purpose. It acts as a proton sink during the β-elimination step and neutralizes the highly acidic trifluoroacetic acid byproduct, preventing premature cleavage of the acid-sensitive Boc protecting group.

-

-

Temperature Control (Critical) : Cool the reaction vessel to -5°C using an ice-salt bath.

-

Causality: The α-proton of phenylalanine is prone to abstraction. Maintaining sub-zero temperatures prevents the formation of a ketene intermediate, thereby completely suppressing the racemization of the chiral center [2].

-

-

Dehydration : Dropwise, add Trifluoroacetic Anhydride (TFAA) (0.78 mL, 5.5 mmol, 1.1 equiv) over 5 minutes. Allow the solution to gradually warm to room temperature over 30 minutes.

-

Quenching & Extraction : Quench the reaction with H₂O (3 mL). Remove THF under reduced pressure, and extract the aqueous residue with Diethyl Ether (Et₂O). Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification : Purify via silica gel column chromatography (EtOAc/Hexane) to yield Boc-Phe-CN as a crystalline solid (Yield: ~94%) [2].

Trustworthiness: The Self-Validating System

To ensure protocol integrity without relying solely on downstream functional assays, implement the following self-validating analytical checkpoints:

-

TLC Monitoring : The conversion of the highly polar primary amide to the non-polar nitrile results in a drastic increase in the retention factor (

). If the starting material spot persists, the system lacks sufficient dehydrating agent. -

FT-IR Spectroscopy Checkpoint : Absolute confirmation of success requires FT-IR analysis. The protocol is validated only when the primary amide N-H stretching bands (a distinct doublet at ~3350 and 3180 cm⁻¹) completely disappear, replaced by a sharp, diagnostic nitrile (-C≡N) stretch at exactly 2240 cm⁻¹ [5].

Biological Application: Targeting Cathepsin C (DPP1)

Once Boc-Phe-NH₂ is converted into a nitrile and incorporated into a dipeptide (e.g., Abu-Phe-CN or Gly-Phe-CN), it becomes a potent inhibitor of Cathepsin C (CatC) , also known as Dipeptidyl Peptidase 1 (DPP1) [3].

CatC is a highly conserved lysosomal cysteine dipeptidyl aminopeptidase. Its primary physiological function is the activation of pro-inflammatory Neutrophil Serine Proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G. These NSPs are synthesized as inactive zymogens containing an N-terminal pro-dipeptide. CatC cleaves this dipeptide, unleashing the active NSPs which, if unregulated, degrade extracellular matrix compounds and trigger chronic inflammatory diseases such as COPD, bronchiectasis, and cystic fibrosis [3].

By utilizing Phe-CN derivatives to competitively and reversibly bind the active site cysteine of CatC, researchers can halt the maturation of NSPs upstream, effectively short-circuiting the inflammatory cascade [1].

Fig 2: Biological cascade showing Cathepsin C inhibition by Phe-CN derivatives.

Alternative Trajectories: Chiral Diamines and Macrocycles

Beyond protease inhibition, Boc-Phe-NH₂ is highly valued in the synthesis of heteroaryl-containing macrocyclic compound libraries. These libraries are designed to probe complex protein-protein interactions.

Instead of dehydration, the primary amide of Boc-Phe-NH₂ can be subjected to reduction . Treatment with borane-dimethyl sulfide (BH₃-DMS) reduces the amide carbonyl, yielding a mono-protected chiral diamine: Boc-NH-CH(Bn)-CH₂-NH₂ [4]. The newly formed primary amine can then be orthogonally protected (e.g., with an Alloc group) or immediately coupled to heterocyclic scaffolds (like pyridines or oxazoles) to facilitate macrocyclization [4].

Quantitative Data: Reagent Selection for Dehydration

Selecting the correct dehydration reagent for Boc-Phe-NH₂ is a balance of yield, safety, and stereochemical integrity. The table below summarizes the quantitative parameters of the most common synthetic choices [2][5].

| Reagent System | Operating Temperature | Typical Yield | Racemization Risk | Operational Causality & Notes |

| TFAA / TEA | -5°C to Room Temp | 90 - 94% | Very Low | Preferred method. Milder reaction profile; TEA neutralizes acid byproducts, protecting the Boc group. |

| POCl₃ / Pyridine | 0°C | 50 - 85% | Low (if kept < 0°C) | Highly exothermic. Requires strict temperature control to prevent chiral inversion. Harsh aqueous workup required. |

| Burgess Reagent | Room Temp | 80 - 90% | Low | Extremely mild, neutral conditions. Ideal for highly sensitive substrates, though cost-prohibitive for large-scale synthesis. |

References

-

Biochemical characterization of Plasmodium falciparum dipeptidyl aminopeptidase 1 Stanford Medicine [Link]

-

15.1.13 Peptide Nitriles Thieme Connect [Link]

-

Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease PMC - National Institutes of Health[Link]

- CA2998885A1 - Libraries of heteroaryl-containing macrocyclic compounds and methods of making and using the same Google P

-

Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids ResearchGate[Link]

Biological Activity of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate and Its Analogs: A Technical Guide

Executive Summary & Molecular Identity[1]

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly known in peptide chemistry as Boc-L-Phenylalaninamide (Boc-Phe-NH₂) , represents a critical scaffold in medicinal chemistry and supramolecular biology.[1]

While often categorized merely as a protected amino acid intermediate, this molecule and its structural analogs possess distinct biological activities ranging from protease substrate specificity to supramolecular self-assembly into bioactive hydrogels. Furthermore, it serves as the pharmacophore core for a class of functionalized amino acid (FAA) anticonvulsants .[2]

Structural Deconstruction

The molecule consists of three distinct functional domains that dictate its biological interactions:

-

N-terminus (Boc Group): Provides lipophilicity and steric bulk, mimicking the P2 residue in enzyme-substrate interactions.[1]

-

Side Chain (Benzyl Group): The L-phenylalanine side chain facilitates

- -

C-terminus (Primary Amide): Acts as a hydrogen bond donor/acceptor network hub, essential for beta-sheet formation in amyloid-like fibrillization.[1]

Enzymatic Pharmacology: The Chymotrypsin Model[3]

Boc-Phe-NH₂ is a canonical substrate for

Mechanism of Action

Chymotrypsin preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).[2] Boc-Phe-NH₂ mimics the transition state of larger protein substrates.[1]

-

Recognition: The hydrophobic benzyl side chain of the Phenylalanine moiety inserts into the deep, hydrophobic S1 pocket of Chymotrypsin.

-

Acylation: The catalytic triad (Ser195, His57, Asp102) attacks the amide carbonyl carbon.[2]

-

Deacylation: The Boc group provides steric bulk that prevents rapid dissociation, allowing researchers to measure

and

Comparative Kinetic Data (Analogs)

The following table illustrates how structural modifications to the Boc-Phe-NH₂ core alter enzymatic recognition, highlighting the specificity of the S1-P1 interaction.

| Substrate / Analog | Interaction Note | ||

| Boc-Phe-NH₂ | 2.5 | 0.06 | Standard reference substrate. |

| Boc-Tyr-NH₂ | 1.8 | 0.09 | OH group adds H-bond stability in S1.[1] |

| Boc-Ala-NH₂ | >100 | <0.001 | Lack of aromatic ring destroys affinity.[1] |

| Boc-Phe-pNA | 0.8 | 0.04 | p-Nitroanilide group enhances leaving group ability (Chromogenic).[1][2] |

Technical Insight: The relatively slow turnover (

) of the amide compared to ester analogs makes Boc-Phe-NH₂ ideal for stopped-flow kinetic studies where capturing the acyl-enzyme intermediate is the objective.[1]

Visualization: Proteolytic Pathway

The following diagram details the recognition and hydrolysis logic used in assay development.

[1]

Supramolecular Biology: Self-Assembly & Hydrogels[1][4][5][6]

Beyond single-molecule pharmacology, Boc-Phe-NH₂ and its analogs (specifically the dipeptide Boc-Phe-Phe-OH ) exhibit profound supramolecular activity .[1] They self-assemble into nanofibrillar hydrogels that mimic the extracellular matrix (ECM).[1][2]

Mechanism of Assembly

The assembly is driven by a synergistic combination of non-covalent interactions:

-

-

-

Hydrogen Bonding: The urethane (Boc) and amide groups form intermolecular H-bond networks similar to

-sheets in amyloid fibrils.[1] -

Hydrophobic Effect: The tert-butyl group drives aggregation in aqueous environments to minimize water contact.

Biomedical Applications[1][2][5][6][7][8][9][10][11]

-

Drug Delivery: The hydrogels formed by these analogs can entrap hydrophobic drugs (e.g., Doxorubicin) and release them via erosion-controlled kinetics.[1][2]

-

Tissue Engineering: The nanofibrils support fibroblast attachment and proliferation, serving as a synthetic scaffold for wound healing.

Protocol: pH-Triggered Hydrogelation

This protocol validates the self-assembling capacity of Boc-Phe analogs.[1][3]

Materials:

Methodology:

-

Solubilization: Dissolve 5 mg of Boc-Phe-Phe-OH in 100

L of 0.5 M NaOH. The solution should be clear (deprotonated carboxylate prevents assembly). -

Dilution: Add 800

L of PBS (pH 7.4). -

Triggering: Slowly add 0.1 M HCl dropwise until pH reaches ~5.0. Alternatively, add GdL for slow, homogeneous acidification.[2]

-

Validation: Invert the vial. A stable hydrogel is confirmed if the substance does not flow.

-

Microscopy: Analyze via TEM to observe 10-20 nm wide helical nanofibers.

Neuropharmacology: The Anticonvulsant Scaffold

Boc-Phe-NH₂ serves as the structural prototype for Functionalized Amino Acids (FAAs) , a class of potent anticonvulsants.[1] The most notable analog in this class is Lacosamide (Vimpat®), though Lacosamide utilizes a serine backbone, the phenylalanine analogs (Boc-Phe-NH-Benzyl) show distinct activity profiles.[1][2]

Structure-Activity Relationship (SAR)

Research into FAA anticonvulsants established the following SAR rules based on the Boc-Phe-NH₂ scaffold:

-

The N-Terminus: Must be hydrophobic. The tert-butoxycarbonyl (Boc) group is active, but often metabolically unstable in vivo.[1][2] It is frequently replaced by an Acetyl or Methoxycarbonyl group in clinical candidates to improve half-life.

-

The C-Terminus: A Benzylamide (NH-CH₂-Ph) is superior to the primary amide (NH₂).[1][2] The primary amide (Boc-Phe-NH₂) shows weak activity, but converting it to Boc-Phe-NH-Benzyl increases potency against maximal electroshock (MES) induced seizures by >5-fold.[1]

-

Stereochemistry: The (R)-enantiomer (D-Phe) typically exhibits higher anticonvulsant potency compared to the (L)-enantiomer found in natural proteins.[1][2]

Mechanism: Slow Sodium Channel Inactivation

Unlike traditional sodium channel blockers (e.g., Phenytoin) that block the pore physically, analogs of this scaffold enhance the slow inactivation of voltage-gated sodium channels (Nav1.2, Nav1.6).[1][2] This reduces the availability of channels for high-frequency firing without affecting normal physiological signaling.

Synthesis Protocol

To ensure high purity for biological testing, the synthesis of Boc-Phe-NH₂ avoids racemization by using mixed anhydride coupling.[1]

Reagents

Step-by-Step Workflow

-

Activation: Dissolve Boc-L-Phe in THF at -15°C (ice/salt bath). Add NMM followed by Isobutyl chloroformate dropwise.[2] Stir for 15 minutes to form the mixed anhydride intermediate.

-

Critical Check: Maintain temperature below -10°C to prevent urethane byproduct formation.[1]

-

-

Ammonolysis: Bubble anhydrous ammonia gas into the reaction mixture for 30 minutes, or add aqueous ammonia dropwise.

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[2] Wash sequentially with:

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane.

-

Characterization:

-

Melting Point: 168–170°C.[2]

-

TLC:

~ 0.5 (Chloroform/Methanol 9:1).

-

References

-

Enzymatic Activity & Kinetics

-

Supramolecular Hydrogels

-

Anticonvulsant SAR (Functionalized Amino Acids)

-

Synthesis Protocols

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate | C16H21N3O3 | CID 9904539 - PubChem [pubchem.ncbi.nlm.nih.gov]

"tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate" in medicinal chemistry

This guide provides an in-depth technical analysis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , commonly known as Boc-L-phenylalaninamide (Boc-Phe-NH₂). It details the compound's synthesis, physicochemical properties, and critical role as a scaffold in medicinal chemistry, particularly in the development of peptidomimetics and protease inhibitors.

Executive Summary

This compound (Boc-Phe-NH₂) is a protected amino acid derivative serving as a versatile building block in drug discovery. It functions primarily as a stable precursor for gem-diamines (via Hofmann rearrangement) and peptide aldehydes (via reduction), both of which are essential motifs in the design of retro-inverso peptides and transition-state mimic protease inhibitors (e.g., HIV-1 protease, renin, and chymotrypsin inhibitors).

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Detail |

| IUPAC Name | tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |

| Common Name | Boc-L-phenylalaninamide; Boc-Phe-NH₂ |

| CAS Number | 7535-56-0 (L-isomer); Note: Often confused with the acid precursor (13734-34-4) |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO, CH₂Cl₂; sparingly soluble in water |

| Stereochemistry | L-configuration (S) is standard for medicinal chemistry applications mimicking natural substrates.[1][2] |

Synthesis & Manufacturing

The synthesis of Boc-Phe-NH₂ is typically achieved through the activation of the carboxylic acid of Boc-Phe-OH followed by ammonolysis. The Mixed Anhydride Method is preferred for scale-up due to its cost-effectiveness and high purity profile compared to carbodiimide couplings (e.g., EDC/HOBt), which can be difficult to purify from urea byproducts.

Mechanism: Mixed Anhydride Coupling[1][6]

-

Activation: Boc-Phe-OH is treated with iso-butyl chloroformate (IBCF) and a tertiary base (N-methylmorpholine, NMM) to form a mixed anhydride intermediate.

-

Ammonolysis: The intermediate reacts immediately with ammonia (gas or aqueous) to yield the primary amide.

Diagram: Synthesis Pathway

Caption: Synthesis of Boc-Phe-NH₂ via the Mixed Anhydride Method to minimize racemization.

Medicinal Chemistry Applications

Precursor to Gem-Diamines (Retro-Inverso Peptides)

One of the most sophisticated uses of Boc-Phe-NH₂ is its conversion into a gem-diamine moiety via the Hofmann Rearrangement .

-

Concept: Retro-inverso peptides are isomers of linear peptides where the direction of the sequence is reversed and the chirality of each amino acid is inverted. They are resistant to proteolytic degradation while maintaining topological mimicry of the parent peptide.

-

Mechanism: Boc-Phe-NH₂ is treated with a hypervalent iodine reagent (e.g., Iodobenzene diacetate, IBD) to generate an isocyanate intermediate, which is trapped by an alcohol or water to form the gem-diamine derivative.

Precursor to Peptide Aldehydes (Protease Inhibitors)

While Boc-Phe-NH₂ is stable, it can be dehydrated to the nitrile (Boc-Phe-CN) or carefully reduced to the aldehyde (Boc-Phe-H). Peptide aldehydes are potent transition-state inhibitors of serine and cysteine proteases (e.g., Chymotrypsin, Calpain) because the aldehyde carbon forms a reversible hemiacetal adduct with the active site nucleophile.

Diagram: Downstream Applications

Caption: Divergent synthetic utility of Boc-Phe-NH₂ in generating peptidomimetics.

Experimental Protocols

Protocol A: Synthesis of Boc-Phe-NH₂ (Mixed Anhydride Method)

This protocol ensures high yield and minimal racemization.

Reagents:

-

Boc-L-Phenylalanine (10 mmol, 2.65 g)

-

N-Methylmorpholine (NMM) (10 mmol, 1.1 mL)[3]

-

Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL)

-

Ammonia (28% aqueous or gas)

-

THF (anhydrous, 50 mL)

Procedure:

-

Activation: Dissolve Boc-Phe-OH and NMM in anhydrous THF (50 mL). Cool the solution to -15°C (ice/salt bath).

-

Anhydride Formation: Add IBCF dropwise over 5 minutes. Stir at -15°C for 15 minutes. A white precipitate (NMM[4]·HCl) will form.

-

Ammonolysis: Add aqueous ammonia (2.0 mL) or bubble NH₃ gas into the solution for 10 minutes.

-

Workup: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Evaporate THF under reduced pressure.

-

Extraction: Dissolve the residue in EtOAc (100 mL). Wash sequentially with 1M citric acid (3x), sat. NaHCO₃ (3x), and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.

Protocol B: Hofmann Rearrangement to Gem-Diamine

Used for synthesizing retro-inverso peptide building blocks.

Reagents:

-

Boc-Phe-NH₂ (1 mmol)

-

Iodobenzene diacetate (PIDA/IBD) (1.1 mmol)

-

Ethyl Acetate / Acetonitrile / Water (2:2:1)

Procedure:

-

Dissolve Boc-Phe-NH₂ in the solvent mixture.

-

Add IBD in one portion at RT.

-

Stir for 4–6 hours. Monitor by TLC (disappearance of amide).

-

The isocyanate intermediate hydrolyzes in situ to the amine (or is trapped if alcohol is used as solvent).

-

Concentrate and purify via column chromatography.[5]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met:

| Method | Expected Signal / Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.32 (s, 9H, Boc-tBu); δ 2.7-3.0 (m, 2H, β-CH₂); δ 4.15 (m, 1H, α-CH); δ 6.9 (d, 1H, NH-urethane); δ 7.0-7.4 (m, 7H, Ar-H + NH₂ amide protons). |

| HPLC Purity | > 98% (UV detection at 214 nm and 254 nm). |

| Mass Spectrometry (ESI) | [M+H]⁺ = 265.3; [M+Na]⁺ = 287.3. |

Safety & Handling

-

Hazards: Boc-Phe-NH₂ is generally considered low toxicity but should be handled as a chemical irritant.

-

Storage: Store at 2–8°C in a dry place. The Boc group is acid-labile; avoid exposure to HCl or TFA vapors during storage.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle IBCF (corrosive, lachrymator) in a fume hood.

References

-

Synthesis of Gem-Diamines: Amino Acids, 2013 , 44(3), 977-982.

-

Mixed Anhydride Method: Organic Reactions, 1962 , 12, 157-355.[6]

- Boc Chemistry Guide:Protective Groups in Organic Synthesis (Greene & Wuts), Wiley-Interscience.

-

Medicinal Applications: Journal of Medicinal Chemistry, 1996 , 39(16), 3203-3216.

Sources

- 1. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

Technical Whitepaper: Profiling tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate in Advanced Peptide Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase and liquid-phase peptide synthesis (SPPS/LPPS), the strategic selection of protecting groups and terminal modifications dictates the overall yield, stability, and biological efficacy of the target molecule. This technical guide provides an in-depth analysis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , universally known in the laboratory as Boc-Phe-NH₂ .

By neutralizing the C-terminal carboxylate into an amide and shielding the N-terminus with a tert-butoxycarbonyl (Boc) group, this building block serves as a critical intermediate in the development of protease inhibitors, neuropeptide analogs, and peptide nitriles. This whitepaper details its nomenclature, physicochemical properties, mechanistic utility, and field-proven experimental workflows.

Nomenclature & Chemical Identity

Precise nomenclature is critical for regulatory compliance and procurement in drug development. The molecule is a derivative of the essential amino acid L-phenylalanine, featuring both N-terminal protection and C-terminal amidation.

-

IUPAC Name: this compound[1]

-

Primary Synonym: Boc-Phe-NH₂[2]

-

Other Accepted Synonyms:

-

CAS Registry Numbers:

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Formula | C₁₄H₂₀N₂O₃[2] | Defines the stoichiometric mass for coupling reactions. |

| Molecular Weight | 264.32 g/mol [2] | Used for precise molarity calculations in LPPS. |

| Exact Mass | 264.14700 Da[2] | Target peak for High-Resolution Mass Spectrometry (HRMS) validation. |

| XLogP3 | 2.69[2] | Indicates moderate lipophilicity, aiding solubility in organic solvents like DCM and DMF. |

| Topological Polar Surface Area (TPSA) | 81.4 Ų[2] | Predicts favorable interaction with polar stationary phases during purification. |

Mechanistic Role in Peptide Synthesis (Causality & Design)

As an application scientist, I emphasize that molecular modifications are never arbitrary. The dual modification of phenylalanine in Boc-Phe-NH₂ serves two distinct, synergistic purposes:

The N-Terminal Boc Group (Protection)

The tert-butoxycarbonyl (Boc) group provides steric hindrance and electronic deactivation of the α-amino group.

-

Causality: During peptide elongation, the free amine must be masked to prevent uncontrolled polymerization or side reactions with activated carboxylates.

-

Acidolysis Mechanism: The Boc group is highly acid-labile. When treated with Trifluoroacetic acid (TFA), it undergoes acidolysis. The reaction is driven to completion by the irreversible evolution of carbon dioxide (CO₂) and isobutylene gases (Le Chatelier’s principle), leaving a clean, protonated amine ready for the next coupling cycle[4].

The C-Terminal Amide (Biological Mimicry & Stability)

Converting the native carboxylic acid (-COOH) to a primary amide (-CONH₂) is a deliberate design choice in medicinal chemistry.

-

Causality: Many endogenous neuropeptides (e.g., Substance P, Gastrin) are naturally amidated at their C-terminus, which is essential for receptor binding. Furthermore, the amide neutralizes the negative charge of the native carboxylate, enhancing cellular permeability and providing robust resistance against degradation by carboxypeptidases in vivo[2][4].

Experimental Workflows & Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies detail the synthesis of Boc-Phe-NH₂ and its subsequent deprotection, incorporating analytical checkpoints to verify success.

Protocol A: Synthesis of Boc-Phe-NH₂ via Direct Amidation

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to activate the carboxylate of Boc-Phe-OH, followed by amidation[4].

Materials: Boc-Phe-OH (1.0 eq), DCC (1.1 eq), HOBt (1.1 eq), Ammonia source (dry NH₃ gas or Ammonium bicarbonate), dry Dichloromethane (DCM).

-

Activation: Dissolve Boc-Phe-OH and HOBt in dry DCM under an inert atmosphere (N₂ or Ar) and cool to 0 °C using an ice bath.

-

Coupling Agent Addition: Add a cold solution of DCC in DCM dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow the formation of the active OBt-ester. Causality: Cooling prevents racemization of the α-carbon during activation.

-

Amidation: Introduce the ammonia source. If using dry NH₃ gas, bubble it through the solution until saturation. If using ammonium bicarbonate, add it directly to the suspension[4][5].

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–5 hours.

-

Workup & Validation: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate successively with 5% NaHCO₃, 1M KHSO₄, and brine. Dry over anhydrous MgSO₄ and concentrate under vacuum.

-

Self-Validation Checkpoint: Analyze the crude product via FTIR. The disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the appearance of sharp primary amide N-H stretches (~3350 and 3180 cm⁻¹) confirms successful amidation[4].

Protocol B: Deprotection to H-Phe-NH₂

To utilize the molecule in downstream chain elongation, the Boc group must be removed.

Materials: Boc-Phe-NH₂, Trifluoroacetic acid (TFA), DCM.

-

Cleavage Cocktail: Prepare a 1:1 (v/v) mixture of TFA and DCM.

-

Deprotection: Dissolve Boc-Phe-NH₂ in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for 30–45 minutes[4].

-

Isolation: Concentrate the solution under a stream of nitrogen to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate H-Phe-NH₂ as a TFA salt.

-

Self-Validation Checkpoint: Run RP-HPLC. The deprotected product will elute significantly earlier than the Boc-protected precursor due to the loss of the highly hydrophobic tert-butyl group.

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis, deprotection, and downstream applications of Boc-Phe-NH₂.

Caption: Workflow for the synthesis and deprotection of Boc-Phe-NH2.

Caption: Dehydration of Boc-Phe-NH2 to form peptide nitriles for drug design.

Advanced Applications in Drug Development

Beyond standard peptide elongation, Boc-Phe-NH₂ is a highly versatile precursor in advanced medicinal chemistry:

-

Synthesis of Peptide Nitriles: The primary amide of Boc-Phe-NH₂ can undergo β-elimination (dehydration) when treated with agents like POCl₃ in pyridine or trifluoroacetic anhydride (TFAA). This yields Boc-Phe-CN (a peptide nitrile), which is a potent pharmacophore used in the design of reversible covalent protease inhibitors (e.g., DPP-4 inhibitors for type 2 diabetes).

-

Analgesic Peptide Derivatives: Boc-Phe-NH₂ has been utilized in the synthesis of tetrapeptide derivatives of aspirin (e.g., Asp-Gly-Gly-Phe-Met-NH₂) aimed at improving drug solubility and reducing gastrointestinal side effects[4].

References

-

Cas 5549-51-9,H-Met-Asp(OBzl) - LookChem Source: LookChem URL:[Link]

-

Convenient Synthesis of N-Protected Amino Acid Amides Source: Oxford University Press (OUP) URL:[Link]

-

15.1.13 Peptide Nitriles Source: Thieme Connect URL:[Link]

-

Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin Source: Hygeia Journal for Drugs and Medicines URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) from L-Phenylalanine

Abstract & Scope

This application note details a robust, scalable, two-step protocol for the synthesis of Boc-L-phenylalaninamide (Boc-Phe-NH2) starting from L-phenylalanine . This compound is a critical intermediate in the synthesis of peptidomimetics, protease inhibitors (e.g., HIV protease inhibitors), and chiral building blocks for drug discovery.

While direct amidation of Boc-phenylalanine is possible via carbodiimide coupling (EDC/HOBt), this guide prioritizes the Mixed Anhydride Method for the amidation step. This approach is favored in process chemistry for its scalability, cost-effectiveness, and ease of purification compared to urea-generating coupling reagents.

Retrosynthetic Strategy & Logic

The synthesis is designed to maintain chiral integrity and maximize yield through two distinct phases:

-

Protection: Conversion of the zwitterionic L-phenylalanine to

-Boc-L-phenylalanine using Schotten-Baumann conditions. This suppresses amine nucleophilicity. -

Activation & Amidation: Activation of the carboxylic acid via a mixed anhydride intermediate, followed by nucleophilic attack by ammonia.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical intermediate states.

Caption: Two-stage synthesis workflow. Step 1 utilizes Schotten-Baumann conditions for protection.[1] Step 2 employs the Mixed Anhydride method for amidation to prevent racemization.

Experimental Protocols

Phase 1: Synthesis of -Boc-L-Phenylalanine (Boc-Phe-OH)

Rationale: The Schotten-Baumann method is selected over organic base methods (e.g., TEA/DCM) because L-phenylalanine is sparingly soluble in organic solvents but dissolves readily in aqueous base. This method also allows for easy removal of unreacted amine and byproducts via aqueous extraction.

Materials:

-

L-Phenylalanine (16.5 g, 100 mmol)

-

Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol) -

Sodium Hydroxide (1N aqueous solution)

-

1,4-Dioxane (or THF)

-

Potassium Hydrogen Sulfate (

) or Citric Acid (for acidification) -

Ethyl Acetate (EtOAc)[2]

Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-phenylalanine (100 mmol) in 100 mL of 1N NaOH and 50 mL of 1,4-dioxane.

-

Note: The presence of dioxane helps solubilize the lipophilic

.

-

-

Addition: Cool the solution to 0°C (ice bath). Add

(110 mmol) dropwise over 30 minutes. -

Reaction: Remove the ice bath and stir vigorously at room temperature (20-25°C) for 4–12 hours (typically overnight).

-

Monitoring: Check pH periodically; maintain pH > 9 by adding small aliquots of 1N NaOH if necessary.

-

-

Workup (Purification by Extraction):

-

Wash the alkaline solution with diethyl ether (

mL) to remove unreacted -

Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1N

or 10% citric acid. Caution: -

Extraction: Extract the resulting white suspension with EtOAc (

mL). -

Drying: Wash combined EtOAc layers with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Result:

-Boc-L-Phenylalanine is obtained as a white solid or clear oil that crystallizes upon standing.-

Yield Target: 85–95%.

-

Melting Point: 85–87°C [1].[3]

-

Phase 2: Amidation to Boc-Phe-NH2 (Mixed Anhydride Method)

Rationale: The Mixed Anhydride method using Isobutyl Chloroformate (IBCF) is chosen for its speed and cleanliness. Unlike carbodiimides (DCC/EDC), the byproducts (isobutanol and

Materials:

- -Boc-L-Phenylalanine (from Phase 1) (10 mmol, 2.65 g)

- -Methylmorpholine (NMM) (10 mmol, 1.1 mL)

-

Isobutyl Chloroformate (IBCF) (10 mmol, 1.3 mL)

-

Ammonia source: 28% Aqueous

or -

Solvent: Anhydrous THF or DMF.

Protocol:

-

Activation: Dissolve Boc-Phe-OH (2.65 g, 10 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere.

-

Base Addition: Add NMM (1.1 mL, 10 mmol).

-

Cooling (Critical): Cool the mixture to -15°C using a dry ice/acetone bath or cryostat.

-

Why: Higher temperatures during activation lead to disproportionation of the anhydride and loss of chiral purity.

-

-

Anhydride Formation: Add Isobutyl Chloroformate (1.3 mL, 10 mmol) dropwise. Stir for exactly 2–5 minutes at -15°C.

-

Observation: A white precipitate (NMM·HCl) will form.

-

-

Amidation:

-

Option A (Gas): Bubble dry

gas into the solution for 10 minutes. -

Option B (Aqueous): Add 28%

(2.0 mL, excess) in one portion.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup:

-

Evaporate THF under reduced pressure.

-

Redissolve residue in EtOAc (50 mL).

-

Wash sequentially with: 1N

(removes NMM), saturated -

Dry over

and concentrate.

-

-

Recrystallization: Recrystallize from EtOAc/Hexanes if necessary.

Process Control & Visualization

Critical Process Parameters (CPP)

The following workflow highlights the decision points where the experiment often fails and how to mitigate them.

Caption: Operational workflow for the Mixed Anhydride amidation. Temperature control at the IBCF addition step is the primary failure mode for purity.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | > 98% | HPLC (C18, ACN/H2O Gradient) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6 or CDCl3) |

| TLC (Product) | Stain: Ninhydrin (-) / UV (+) | |

| TLC (SM) | Stain: Bromocresol Green |

NMR Expectations (DMSO-d6):

- 1.35 (s, 9H, Boc)

-

2.8-3.1 (m, 2H,

-

4.1-4.2 (m, 1H,

- 6.9 (d, 1H, NH-Boc)

-

7.1-7.4 (m, 7H, Ph +

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Hydrolysis of Mixed Anhydride | Ensure solvents (THF) are anhydrous. Avoid delays between IBCF and |

| Racemization | Temperature too high during activation | strictly maintain -15°C during IBCF addition. Use NMM instead of TEA [3]. |

| Oily Product | Residual solvent or impurities | Triturate with cold hexanes or pentane to induce crystallization. |

| Extra Spots on TLC | Urethane formation | Reduce activation time (Step 2, point 4) to < 2 minutes. |

References

-

Organic Syntheses , Coll. Vol. 7, p.70 (1990); Vol. 63, p.183 (1985). N-tert-Butoxycarbonyl-L-Phenylalanine. Link

-

Anderson, G. W., et al. (1967). Racemization control in the synthesis of peptides by the mixed anhydride method. Journal of the American Chemical Society. Link

-

BenchChem . (2025).[4] Minimizing Racemization of Modified Amino Acids During Coupling. Technical Support Center. Link

-

Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, Vol 12. Link

Sources

Application Note: High-Yield Synthesis of N-tert-Butoxycarbonyl-L-Phenylalaninamide (Boc-Phe-NH2)

Abstract

This application note details a robust, scalable protocol for the

Introduction & Strategic Rationale

The Substrate Challenge

2-amino-3-phenylpropanamide (Phenylalaninamide) is a crucial structural motif in peptidomimetics, particularly in the synthesis of HIV protease inhibitors and chiral auxiliaries. The starting material is typically supplied as the hydrochloride salt (H-Phe-NH2·HCl, CAS 65864-22-4) to ensure stability.

Experimental Strategy: Organic vs. Aqueous

While Boc protection is often performed in Dioxane/Water with NaOH, this method is suboptimal for amino acid amides.

-

Solubility: The resulting Boc-Phe-NH2 is highly lipophilic. In aqueous conditions, it often precipitates as a sticky gum, trapping impurities.

-

Hydrolysis Risk: Although amides are stable, elevated pH and heat can trace-hydrolyze the primary amide to the acid (Boc-Phe-OH), reducing yield.

Selected Strategy: We utilize a DCM/TEA system . The triethylamine serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine and acts as a proton scavenger during the reaction. The product remains soluble in DCM, allowing for a homogeneous reaction and facile aqueous wash workup.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate (

Figure 1: Mechanistic pathway for the Boc protection of Phenylalaninamide.

Materials & Safety Data

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | CAS No.[1][2][3] | Role |

| H-Phe-NH2·HCl | 200.66 | 1.0 | 65864-22-4 | Substrate |

| Boc Anhydride ( | 218.25 | 1.1 - 1.2 | 24424-99-5 | Protecting Group |

| Triethylamine (TEA) | 101.19 | 2.1 | 121-44-8 | Base (Neutralization) |

| Dichloromethane (DCM) | 84.93 | Solvent | 75-09-2 | Solvent |

| Citric Acid (10% aq) | 192.12 | Wash | 77-92-9 | Acidic Wash |

Safety Note:

is toxic if inhaled and melts at ~23°C. Store in a refrigerator but warm to liquid state before dispensing. Evolution ofgas occurs; do not seal the reaction vessel tightly.

Detailed Experimental Protocol

Phase 1: Preparation and Neutralization

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Suspension: Add H-Phe-NH2·HCl (10.0 g, 49.8 mmol) to the flask.

-

Solvent: Add DCM (100 mL). The salt will likely not dissolve completely; a white suspension is normal.

-

Liberation: Add Triethylamine (TEA) (14.6 mL, ~105 mmol) dropwise over 5 minutes.

-

Observation: The suspension may thin out or change appearance as the free amine is liberated and TEA·HCl forms.

-

Critical Control: Ensure vigorous stirring. The amine must be free to react.

-

Phase 2: The Boc Reaction[1]

-

Addition: Add Di-tert-butyl dicarbonate (

) (12.0 g, 55.0 mmol, 1.1 equiv). If -

Reaction: Stir the mixture at Room Temperature (20–25°C) for 4–6 hours.

-

Gas Evolution: Mild bubbling (

) may be observed initially.

-

-

Validation (TLC): Check reaction progress by Thin Layer Chromatography.

-

Mobile Phase: 5% Methanol in DCM.

-

Stain:Ninhydrin .[4]

-

Endpoint: The starting material (free amine) spot (low